molecular formula C11H10N2O2S B10885004 2-(benzylthio)pyrimidine-4,6(1H,5H)-dione

2-(benzylthio)pyrimidine-4,6(1H,5H)-dione

Cat. No.: B10885004
M. Wt: 234.28 g/mol
InChI Key: WKGDMRROXRKTCE-UHFFFAOYSA-N
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Description

2-(Benzylthio)pyrimidine-4,6(1H,5H)-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing aromatic compounds that play a crucial role in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)pyrimidine-4,6(1H,5H)-dione typically involves the condensation of barbituric acid with benzyl mercaptan. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of green chemistry can be applied to optimize the synthesis process. This includes using environmentally benign solvents, optimizing reaction conditions to increase yield, and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylthio)pyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzylthio)pyrimidine-4,6(1H,5H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cell signaling pathways.

    Medicine: Investigated for its antiviral, anticancer, and antimicrobial properties. It has shown promise in the development of new therapeutic agents for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 2-(benzylthio)pyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various cellular processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylthio)pyrimidine-4,6(1H,5H)-dione
  • 2-(Ethylthio)pyrimidine-4,6(1H,5H)-dione
  • 2-(Phenylthio)pyrimidine-4,6(1H,5H)-dione

Uniqueness

2-(Benzylthio)pyrimidine-4,6(1H,5H)-dione is unique due to the presence of the benzylthio group, which can enhance its biological activity and selectivity compared to other similar compounds. The benzylthio group can also influence the compound’s physicochemical properties, such as solubility and stability, making it a valuable scaffold for drug development.

Properties

Molecular Formula

C11H10N2O2S

Molecular Weight

234.28 g/mol

IUPAC Name

2-benzylsulfanyl-1H-pyrimidine-4,6-dione

InChI

InChI=1S/C11H10N2O2S/c14-9-6-10(15)13-11(12-9)16-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13,14,15)

InChI Key

WKGDMRROXRKTCE-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(=NC1=O)SCC2=CC=CC=C2

Origin of Product

United States

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